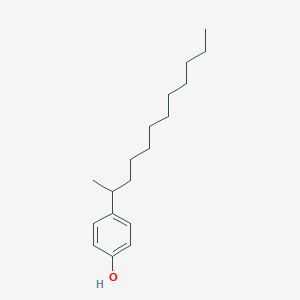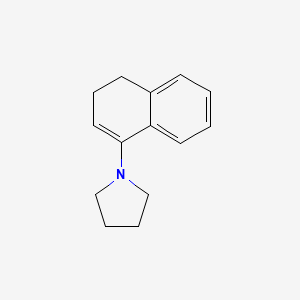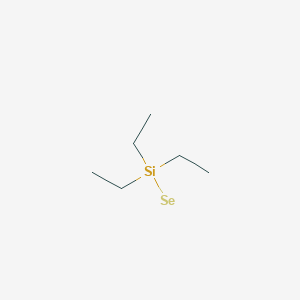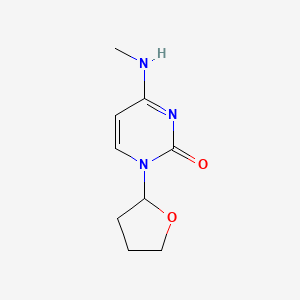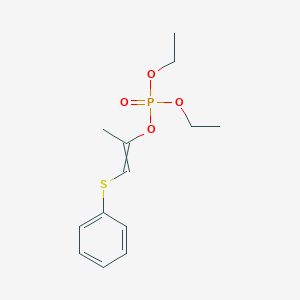
Carbamic acid, octyl-, 4-iodo-2-butynyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, octyl-, 4-iodo-2-butynyl ester: is a chemical compound that belongs to the class of carbamate esters. This compound is characterized by the presence of an octyl group, a 4-iodo-2-butynyl group, and a carbamic acid ester linkage. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, octyl-, 4-iodo-2-butynyl ester typically involves the reaction of octyl carbamate with 4-iodo-2-butynyl alcohol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Carbamic acid, octyl-, 4-iodo-2-butynyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents such as iodine (I₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: The major products may include oxidized derivatives of the original compound.
Reduction: The major products may include reduced derivatives of the original compound.
Substitution: The major products may include substituted derivatives where the original functional group is replaced by a new one.
Aplicaciones Científicas De Investigación
Carbamic acid, octyl-, 4-iodo-2-butynyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, octyl-, 4-iodo-2-butynyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- Carbamic acid, methyl-, 4-iodo-2-butynyl ester
- Carbamic acid, ethyl-, 4-iodo-2-butynyl ester
- Carbamic acid, propyl-, 4-iodo-2-butynyl ester
Comparison: Carbamic acid, octyl-, 4-iodo-2-butynyl ester is unique due to its longer octyl chain, which can influence its chemical properties and reactivity. Compared to its shorter-chain analogs, this compound may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
14225-19-5 |
|---|---|
Fórmula molecular |
C13H22INO2 |
Peso molecular |
351.22 g/mol |
Nombre IUPAC |
4-iodobut-2-ynyl N-octylcarbamate |
InChI |
InChI=1S/C13H22INO2/c1-2-3-4-5-6-8-11-15-13(16)17-12-9-7-10-14/h2-6,8,10-12H2,1H3,(H,15,16) |
Clave InChI |
MBNMIHDVVCMOHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(=O)OCC#CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





